molecular formula C11H13NO3 B1603632 2,5-Dimethoxyphenethyl isocyanate CAS No. 480439-35-8

2,5-Dimethoxyphenethyl isocyanate

Cat. No.: B1603632
CAS No.: 480439-35-8
M. Wt: 207.23 g/mol
InChI Key: QUOSISUJAVFTPN-UHFFFAOYSA-N
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Description

2,5-Dimethoxyphenethyl isocyanate is an organic compound characterized by the presence of an isocyanate group attached to an ethyl chain, which is further connected to a dimethoxybenzene ring. This compound is known for its reactivity and versatility in various chemical processes, making it valuable in multiple industrial and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethoxyphenethyl isocyanate typically involves the reaction of 1,4-dimethoxybenzene with 2-chloroethyl isocyanate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction is conducted at a temperature range of 50-70°C to ensure optimal yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems allows for precise control over temperature, pressure, and reactant flow rates, resulting in high-quality product with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethoxyphenethyl isocyanate undergoes various types of chemical reactions, including:

    Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and urethanes, respectively.

    Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms, leading to the formation of carbamates.

    Polymerization: The isocyanate group can react with polyols to form polyurethanes, which are widely used in the production of foams, coatings, and adhesives.

Common Reagents and Conditions

    Amines: React with the isocyanate group to form ureas.

    Alcohols: React with the isocyanate group to form urethanes.

    Polyols: React with the isocyanate group to form polyurethanes.

    Catalysts: Such as dibutyltin dilaurate, are often used to accelerate the reactions.

Major Products Formed

    Ureas: Formed from the reaction with amines.

    Urethanes: Formed from the reaction with alcohols.

    Polyurethanes: Formed from the reaction with polyols.

Scientific Research Applications

2,5-Dimethoxyphenethyl isocyanate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Employed in the modification of biomolecules for the development of bioconjugates and drug delivery systems.

    Medicine: Utilized in the design of novel pharmaceuticals and therapeutic agents.

    Industry: Applied in the production of coatings, adhesives, and foams due to its reactivity and versatility.

Mechanism of Action

The mechanism of action of 2,5-Dimethoxyphenethyl isocyanate involves the reactivity of the isocyanate group. The isocyanate group is highly electrophilic, making it susceptible to nucleophilic attack by compounds containing active hydrogen atoms. This reactivity allows the compound to form stable covalent bonds with a variety of nucleophiles, leading to the formation of ureas, urethanes, and polyurethanes. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

Similar Compounds

    2-Isocyanatoethyl methacrylate: Similar in structure but contains a methacrylate group instead of a dimethoxybenzene ring.

    2-Isocyanatoethyl acrylate: Contains an acrylate group instead of a dimethoxybenzene ring.

    2-Isocyanatoethyl phenyl ether: Contains a phenyl ether group instead of a dimethoxybenzene ring.

Uniqueness

2,5-Dimethoxyphenethyl isocyanate is unique due to the presence of the dimethoxybenzene ring, which imparts specific electronic and steric properties to the compound. This uniqueness allows for distinct reactivity and applications compared to other isocyanate-containing compounds.

Properties

IUPAC Name

2-(2-isocyanatoethyl)-1,4-dimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-14-10-3-4-11(15-2)9(7-10)5-6-12-8-13/h3-4,7H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUOSISUJAVFTPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)CCN=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30584146
Record name 2-(2-Isocyanatoethyl)-1,4-dimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30584146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

480439-35-8
Record name 2-(2-Isocyanatoethyl)-1,4-dimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30584146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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